N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15029598
InChI: InChI=1S/C22H27N7O2/c1-30-18-7-3-5-16(13-18)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)17-6-4-8-19(14-17)31-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27)
SMILES:
Molecular Formula: C22H27N7O2
Molecular Weight: 421.5 g/mol

N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15029598

Molecular Formula: C22H27N7O2

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C22H27N7O2
Molecular Weight 421.5 g/mol
IUPAC Name 2-N-(3-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C22H27N7O2/c1-30-18-7-3-5-16(13-18)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)17-6-4-8-19(14-17)31-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27)
Standard InChI Key FYGIZHFCBMFUKE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC

Introduction

N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core and a piperazine moiety. The compound includes two methoxyphenyl groups, which are crucial for its potential biological activity. The triazine ring, a six-membered heterocyclic structure with three nitrogen atoms, enhances its reactivity and interaction with biological targets. The presence of methoxy groups influences the compound's lipophilicity and solubility, affecting its pharmacokinetic properties.

Synthesis and Reactivity

The synthesis of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, requiring careful optimization of reaction conditions to maximize yield and purity. The triazine ring can participate in nucleophilic substitution reactions, while the piperazine moiety may undergo alkylation or acylation reactions.

Biological Activity and Potential Applications

Compounds with piperazine and triazine moieties often exhibit significant biological activities, including anticancer and anti-inflammatory properties. The specific biological activity of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine requires further empirical studies to elucidate its efficacy and mechanism of action. Potential applications include pharmaceuticals, where it could be used to target specific biological pathways.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamineSimilar triazine core; different phenyl substitutionAntidepressant
1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanoneContains piperazine; lacks triazine coreAntimicrobial
N-(3-methoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazineFluorinated phenyl group; similar corePotential anticancer

Research Findings and Future Directions

Research on compounds with similar structures, such as other triazine derivatives, has shown promising antiproliferative activities against cancer cell lines . For N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, further studies are needed to explore its therapeutic potential and understand its interaction with biological macromolecules.

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